Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride
Overview
Description
Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride: is a chemical compound with the molecular formula C9H13N 4-Amino-N,N,N-trimethylbenzenaminium iodide hydrochloride . This compound is a derivative of aniline and is characterized by the presence of an amino group (-NH2) and three methyl groups (-CH3) attached to the benzene ring, along with an iodide and a hydrochloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process starting from aniline. The first step involves the alkylation of aniline with methyl iodide to form N,N,N-trimethylaniline
Industrial Production Methods
In an industrial setting, the compound is typically produced through a continuous process involving the reaction of aniline with methyl iodide in the presence of a strong base, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amino group.
Substitution: : The iodide and hydrochloride ions can be substituted with other groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reagents include iron (Fe) and hydrochloric acid (HCl).
Substitution: : Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Major Products Formed
Oxidation: : Nitrobenzene
Reduction: : Aniline derivatives
Substitution: : Various substituted benzene derivatives
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties in drug development.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the iodide and hydrochloride ions can influence the acidity and basicity of the compound. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, monohydrochloride is similar to other compounds such as N,N-dimethylaniline and 4-aminobenzenesulfonic acid . it is unique due to the presence of the iodide and hydrochloride ions, which confer specific chemical properties and reactivity.
List of Similar Compounds
N,N-Dimethylaniline
4-Aminobenzenesulfonic acid
4-Aminobenzonitrile
4-Aminobenzophenone
Properties
IUPAC Name |
(4-aminophenyl)-trimethylazanium;iodide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2.ClH.HI/c1-11(2,3)9-6-4-8(10)5-7-9;;/h4-7H,10H2,1-3H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPUMVFEVOSYNP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N.Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21248-43-1 (Parent) | |
Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062654120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80889799 | |
Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62654-12-0 | |
Record name | 4-Amino-N,N,N-trimethylbenzenaminium iodide hydrochloride (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62654-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062654120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenaminium, 4-amino-N,N,N-trimethyl-, iodide, hydrochloride (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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